Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves multiple steps. One practical method involves the use of the Sandmeyer reaction, which is efficient and mild. This reaction is used for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the specific reaction but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic ring system and have comparable chemical properties.
Pinacol Boronic Esters: These compounds are valuable building blocks in organic synthesis and share some functional group similarities.
Uniqueness
Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20N4O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
prop-2-enyl 7-methyl-4-oxo-2-prop-2-enylsulfanyl-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H20N4O3S/c1-4-9-27-19(26)14-12(3)22-17-16(15(14)13-7-6-8-21-11-13)18(25)24-20(23-17)28-10-5-2/h4-8,11,15H,1-2,9-10H2,3H3,(H2,22,23,24,25) |
InChI Key |
VEROYPRWQRXVFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CN=CC=C3)C(=O)OCC=C |
Origin of Product |
United States |
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